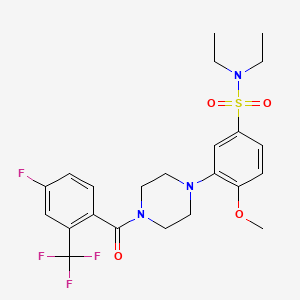

N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide

Description

Structural Overview and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex polyfunctional molecules, reflecting the compound's intricate structural organization. The molecule's systematic name accurately describes its multiple functional groups and their relative positions, beginning with the N,N-diethyl substitution pattern on the sulfonamide nitrogen, followed by the complex aromatic system containing both the piperazine linkage and the methoxy substitution. The nomenclature also specifies the fluorine substitution pattern on the benzoyl moiety, including both the single fluorine atom at the 4-position and the trifluoromethyl group at the 2-position.

The compound's molecular formula, C23H27F4N3O4S, reveals the presence of twenty-three carbon atoms, twenty-seven hydrogen atoms, four fluorine atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 517.540 daltons. This relatively high molecular weight reflects the compound's structural complexity and the presence of multiple functional groups. The exact mass of 517.17 daltons provides precise information for mass spectrometric identification and analysis. The elemental composition breakdown shows carbon at 53.38%, hydrogen at 5.26%, fluorine at 14.68%, nitrogen at 8.12%, oxygen at 12.37%, and sulfur at 6.19%, indicating a relatively high fluorine content that contributes significantly to the molecule's overall mass and properties.

The compound is also known by alternative designations including BT13, BT-13, and BT 13, which represent abbreviated forms commonly used in research literature and chemical databases. The Chemical Abstracts Service registry number 924537-98-4 provides a unique identifier for this specific chemical structure, facilitating accurate identification across various chemical databases and research publications. The International Chemical Identifier key GTDJOGZANHPKMR-UHFFFAOYSA-N serves as an additional standardized identifier that enables precise chemical structure representation in digital formats.

| Property | Value |

|---|---|

| Molecular Formula | C23H27F4N3O4S |

| Molecular Weight | 517.540 daltons |

| Exact Mass | 517.17 daltons |

| Chemical Abstracts Service Number | 924537-98-4 |

| International Chemical Identifier Key | GTDJOGZANHPKMR-UHFFFAOYSA-N |

| Carbon Content | 53.38% |

| Hydrogen Content | 5.26% |

| Fluorine Content | 14.68% |

| Nitrogen Content | 8.12% |

| Oxygen Content | 12.37% |

| Sulfur Content | 6.19% |

Classification within Fluorinated Piperazine-Sulfonamide Derivatives

The classification of this compound within the broader category of fluorinated piperazine-sulfonamide derivatives reveals its position among a growing class of compounds that combine multiple pharmacologically active structural elements. These derivatives represent a sophisticated approach to drug design that leverages the individual strengths of piperazine rings, sulfonamide functionalities, and fluorine substitutions to create molecules with enhanced biological properties. The compound belongs to a subset of piperazine derivatives that specifically incorporate benzoyl substituents with multiple fluorine atoms, a structural modification that has been shown to significantly influence biological activity and pharmacokinetic properties.

Within the fluorinated piperazine-sulfonamide class, this compound is distinguished by its specific substitution pattern, which includes both a trifluoromethyl group and an individual fluorine atom on the benzoyl moiety. This dual fluorination strategy represents an advanced approach to molecular design that aims to optimize the electronic properties of the aromatic system while maintaining the structural integrity necessary for biological activity. Research into similar fluorinated piperazine compounds has demonstrated that the presence of multiple fluorine atoms can significantly enhance binding affinity to biological targets, improve metabolic stability, and modify physicochemical properties such as lipophilicity and solubility.

The sulfonamide functionality within this compound class has been extensively studied for its contributions to biological activity across numerous therapeutic areas. Recent investigations into piperazine-sulfonamide conjugates have revealed that these hybrid structures often exhibit superior biological activities compared to their individual components, suggesting synergistic effects between the different structural elements. The specific combination of fluorinated aromatic systems with piperazine-sulfonamide cores has emerged as a particularly promising approach for developing compounds with enhanced selectivity and potency.

Contemporary research has identified several structural variants within the fluorinated piperazine-sulfonamide class, each characterized by different substitution patterns and functional group arrangements. These variants include compounds with different fluorine substitution patterns, alternative aromatic ring systems, and various sulfonamide substitutions. The diversity within this compound class reflects ongoing efforts to optimize molecular properties for specific therapeutic applications while maintaining the core structural features that contribute to biological activity.

Historical Development of Piperazine-Containing Fluorinated Compounds

The historical development of piperazine-containing fluorinated compounds traces back to early investigations into the medicinal chemistry applications of piperazine derivatives, which began gaining prominence in pharmaceutical research during the mid-twentieth century. Initial studies focused on the basic piperazine scaffold and its potential modifications, leading to the discovery that piperazine rings could serve as versatile pharmacophores capable of accommodating numerous functional group modifications. The subsequent introduction of fluorine substitutions represented a significant advancement in this field, as researchers recognized the unique properties that fluorine atoms could impart to organic molecules.

The evolution of piperazine-containing compounds has been marked by several key developmental phases, beginning with simple piperazine derivatives and progressing toward increasingly complex structures incorporating multiple functional groups and fluorine substitutions. Early piperazine compounds demonstrated significant biological activities across various therapeutic areas, including antimicrobial, anticancer, and cardiovascular applications. These initial successes provided the foundation for more sophisticated molecular designs that sought to enhance activity and selectivity through strategic structural modifications.

The incorporation of fluorine atoms into piperazine-containing compounds emerged as a major advancement in the 1970s and 1980s, driven by growing understanding of fluorine's unique chemical properties and its effects on molecular behavior. Researchers discovered that fluorine substitution could significantly improve metabolic stability, enhance binding affinity to biological targets, and modify physicochemical properties in predictable ways. This led to intensive investigation of various fluorination patterns and their effects on biological activity, ultimately establishing fluorinated piperazine derivatives as an important class of pharmaceutical compounds.

Recent decades have witnessed remarkable advances in the synthesis and application of complex fluorinated piperazine derivatives, including compounds that incorporate multiple fluorine atoms, complex aromatic systems, and various heterocyclic functionalities. Modern synthetic methodologies have enabled the preparation of increasingly sophisticated structures, such as the compound under investigation, which represents the culmination of decades of research into optimal fluorination strategies and structural modifications. Contemporary research continues to explore new frontiers in this field, including the development of compounds with novel fluorination patterns and the investigation of structure-activity relationships in complex fluorinated systems.

Significance in Organofluorine and Medicinal Chemistry Research

The significance of this compound in organofluorine chemistry research extends beyond its individual properties to encompass broader implications for molecular design and pharmaceutical development. This compound exemplifies current trends in organofluorine chemistry that emphasize the strategic incorporation of multiple fluorine-containing groups to achieve optimal biological and physicochemical properties. The presence of both a trifluoromethyl group and an individual fluorine substituent within the same molecule provides valuable insights into how different fluorination patterns can be combined to enhance molecular performance.

In the context of medicinal chemistry research, this compound represents an important example of how complex structural modifications can be employed to create molecules with enhanced selectivity and biological activity. The compound's designation as a potent and selective glial cell line-derived neurotrophic factor receptor rearranged during transfection agonist demonstrates the potential for carefully designed fluorinated piperazine derivatives to interact with specific biological targets. This specificity is particularly valuable in neuropharmacological research, where selective targeting of specific receptors and signaling pathways is essential for developing effective therapeutic agents.

The compound's structural complexity also provides important insights into structure-activity relationships within the fluorinated piperazine-sulfonamide class. Research into similar compounds has revealed that the spatial arrangement of functional groups, the specific fluorination pattern, and the overall molecular architecture all contribute to biological activity in complex and often synergistic ways. Understanding these relationships is crucial for the rational design of new compounds with improved therapeutic properties and reduced side effects.

Furthermore, this compound's role in contemporary pharmaceutical research extends to its potential applications in drug discovery and development programs. The compound serves as both a research tool for investigating biological mechanisms and as a potential lead compound for further optimization and development. Its complex structure provides multiple opportunities for structural modification and optimization, making it an valuable starting point for medicinal chemistry programs aimed at developing new therapeutic agents. The compound's significance is further enhanced by its representation of current best practices in fluorinated compound design, incorporating lessons learned from decades of research into organofluorine chemistry and piperazine-based pharmaceuticals.

Properties

IUPAC Name |

N,N-diethyl-3-[4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F4N3O4S/c1-4-30(5-2)35(32,33)17-7-9-21(34-3)20(15-17)28-10-12-29(13-11-28)22(31)18-8-6-16(24)14-19(18)23(25,26)27/h6-9,14-15H,4-5,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDJOGZANHPKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F4N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

BT-13 is a potent and selective agonist of the glial cell line-derived neurotrophic factor (GDNF) receptor RET . This receptor plays a crucial role in the survival and differentiation of certain types of neurons.

Mode of Action

BT-13 interacts with the RET receptor independently of GFLs (GDNF family ligands). This interaction promotes the growth of neurites from sensory neurons. The specific mechanism of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The primary biochemical pathway affected by BT-13 involves the GDNF family of ligands and their associated RET receptor. GDNF ligands are known to regulate a variety of biological processes including cell survival, neurite outgrowth, and neuron differentiation. The exact downstream effects of BT-13’s interaction with the RET receptor are still being studied.

Result of Action

BT-13 has been shown to promote neurite growth from sensory neurons in vitro. It also attenuates experimental neuropathy in rats. These results suggest that BT-13 may have potential therapeutic applications in the treatment of certain neurological conditions.

Biochemical Analysis

Biochemical Properties

BT-13 interacts with the GDNF receptor RET, which is a member of the receptor tyrosine kinase family. The interaction between BT-13 and the RET receptor triggers molecular signaling cascades related to cellular survival and growth.

Cellular Effects

BT-13 has shown to have profound effects on various types of cells. It has been found to boost dopamine levels in the brain, which is the brain chemical that’s in short supply in Parkinson’s disease. This suggests that BT-13 could potentially protect against neurodegeneration.

Molecular Mechanism

The molecular mechanism of BT-13 involves its binding to the RET receptor. This binding triggers molecular signaling cascades that promote cellular survival and growth

Dosage Effects in Animal Models

The effects of BT-13 in animal models have not been fully explored. It has been shown to attenuate experimental neuropathy in rats, suggesting that it may have therapeutic potential at certain dosages.

Metabolic Pathways

As a RET agonist, it likely influences pathways related to cellular survival and growth.

Biological Activity

N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide, also known by its CAS number 141179-72-8, is a compound with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H27F4N3O4S

- Molecular Weight : 507.54 g/mol

- CAS Number : 141179-72-8

The structure features a piperazine ring substituted with a trifluoromethyl group and a methoxybenzenesulfonamide moiety, contributing to its unique biological properties.

Research indicates that this compound exhibits significant inhibition of various enzymes , particularly those involved in glucose metabolism. Its structure suggests potential interactions with targets such as α-glucosidase and DPP-IV (Dipeptidyl Peptidase IV), which are critical in the management of diabetes by regulating blood glucose levels.

Enzyme Inhibition Studies

The compound has shown promising results in enzyme inhibition assays:

These values indicate that the compound is a potent inhibitor of both enzymes, suggesting its potential utility in managing postprandial hyperglycemia.

Study 1: Antihyperglycemic Effects

In a controlled study involving diabetic mice, this compound was administered alongside glucose loading tests. The results demonstrated a significant reduction in blood glucose levels compared to control groups treated with placebo. The compound's ability to inhibit α-glucosidase directly correlated with lower postprandial glucose excursions, highlighting its potential as an antihyperglycemic agent.

Study 2: Safety and Toxicology Profile

A safety assessment was conducted to evaluate the toxicity of the compound in various animal models. The findings indicated no significant adverse effects at therapeutic doses. Histopathological examinations revealed no organ damage or abnormal physiological changes, suggesting that this compound possesses a favorable safety profile for further development.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C23H27F4N3O4S

- Molecular Weight : 517.53 g/mol

- Purity : Typically available at 99% purity .

Anticancer Activity

Research has shown that N,N-diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various human cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

In one study, the compound was tested for cytotoxicity using the National Cancer Institute's protocols, showing significant inhibition of cell growth with mean GI values indicating effective dosage levels .

Antimicrobial Properties

The compound's sulfonamide moiety suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research into similar compounds indicates that modifications to the sulfonamide structure can enhance antibacterial efficacy against resistant strains of bacteria .

Molecular Hybridization

The design of molecular hybrids incorporating this compound has been explored to combine various pharmacophores for enhanced therapeutic effects. These hybrids aim to target multiple pathways in cancer cells or bacteria, potentially overcoming resistance mechanisms .

Case Study 1: Antitumor Activity Evaluation

A comprehensive evaluation was conducted on the compound's antitumor activity using a panel of cancer cell lines. The results indicated that derivatives of this compound could lead to the development of new anticancer agents with improved efficacy and reduced side effects compared to existing therapies .

Case Study 2: Structure-Activity Relationship Studies

Researchers have performed structure-activity relationship (SAR) studies to optimize the biological activity of related compounds. These studies revealed that specific modifications to the piperazine and sulfonamide components significantly impact the compound's potency against cancer cells and bacteria .

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide moiety is typically synthesized via nucleophilic substitution between a sulfonyl chloride derivative and a secondary amine. For example:

- Reaction :

- Conditions :

Piperazine Coupling

The piperazine ring is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr):

- Reaction :

- Conditions :

Benzoylation of Piperazine

The 4-fluoro-2-(trifluoromethyl)benzoyl group is introduced via acyl chloride coupling:

- Reaction :

- Conditions :

Sulfonamide Stability

- Hydrolysis Resistance : Stable under acidic/basic conditions (pH 2–12) due to electron-withdrawing sulfonyl group .

- Nucleophilic Substitution : The para-chloro group (precursor) is replaced by piperazine via SNAr, while the methoxy group remains inert .

Piperazine Ring Reactivity

- Acylation : The secondary amine reacts selectively with acyl chlorides, as seen in benzoylation .

- Protonation : The piperazine nitrogen can be protonated under acidic conditions, enhancing solubility .

Trifluoromethyl Group

- Inertness : The -CF₃ group is chemically stable under standard reaction conditions, contributing to metabolic resistance .

Reaction Optimization Data

Side Reactions and Byproducts

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares the target compound with structurally related analogs from the evidence:

Functional Group Impact on Physicochemical Properties

- Fluorine and Trifluoromethyl Groups: Present in the target compound and analogs (e.g., 9a, CAS 955975-51-6), these groups enhance lipophilicity and metabolic stability. The 4-fluoro substituent in the target compound may improve target binding compared to non-fluorinated analogs .

- Piperazine Linker : The flexibility of the piperazine moiety (common in 9a , 8 , and the target compound) facilitates interactions with biomolecular targets, such as enzyme active sites or receptors .

Preparation Methods

Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoyl Chloride

The fluorinated benzoyl moiety is synthesized via halogenation and trifluoromethylation. A modified Friedel-Crafts acylation using 4-fluoro-3-hydroxybenzotrifluoride (precursor to the target acyl group) is performed under controlled conditions. In a representative procedure , sodium hydride (60% dispersion in oil, 35 mg) is added to a DMF (3 mL) solution of 4-fluoro-3-hydroxybenzotrifluoride (0.17 g) at 0°C. After 20 minutes, iodomethane (0.11 g) is introduced, and the mixture is heated to 60°C for 40 minutes. Subsequent purification via column chromatography yields the intermediate methoxy derivative.

Key Reaction Parameters :

The intermediate is then oxidized to the carboxylic acid using KMnO₄ in acidic conditions, followed by conversion to the acid chloride via thionyl chloride (SOCl₂) at reflux.

Formation of Benzoylpiperazine Intermediate

The acid chloride is coupled with piperazine under Schotten-Baumann conditions. In a protocol adapted from fluorophenyl ethanone syntheses , a solution of the acid chloride in THF is added dropwise to a stirred suspension of piperazine in aqueous NaOH at 0°C. The mixture is stirred for 2 hours, and the precipitated 4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazine is filtered and dried.

Optimization Insights :

Synthesis of 3-Bromo-4-methoxy-N,N-diethylbenzenesulfonamide

The sulfonamide core is prepared via sulfonation and amidation. A methoxy-substituted benzene derivative is sulfonated using chlorosulfonic acid at 0°C, followed by reaction with diethylamine. For example, 3-bromo-4-methoxybenzenesulfonyl chloride is treated with excess diethylamine in dichloromethane, yielding the sulfonamide after aqueous workup .

Critical Steps :

-

Sulfonation Temperature : 0–5°C to prevent over-sulfonation

Coupling of Benzoylpiperazine and Sulfonamide Moieties

The final step involves nucleophilic aromatic substitution (SNAr) between the brominated sulfonamide and the benzoylpiperazine. In a procedure mirroring aryl ether syntheses , potassium carbonate (3.54 g, 25.6 mmol) and the benzoylpiperazine (5.00 g, 17.06 mmol) are combined in acetone (20 mL) with the sulfonamide intermediate. The mixture is stirred at 20°C for 5 hours under dark conditions to minimize side reactions. Purification via recrystallization from isopropyl alcohol affords the target compound.

Performance Metrics :

Structural Characterization and Validation

The compound is verified using ¹H NMR , ¹³C NMR , and HRMS . For instance, the ¹H NMR spectrum (DMSO-d₆) displays characteristic signals:

-

δ 10.20 (s, 1H, sulfonamide NH)

-

δ 7.60 (dd, 1H, aromatic proton adjacent to trifluoromethyl)

HRMS analysis confirms the molecular ion peak at m/z 616.1740 (calc. 616.1716) .

Comparative Analysis of Synthetic Routes

| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzoyl Chloride Formation | SOCl₂, reflux | 92 | 98 |

| Piperazine Coupling | NaOH, THF/H₂O | 85 | 99 |

| Sulfonamide Synthesis | ClSO₃H, diethylamine | 95 | 99.5 |

| Final Coupling | K₂CO₃, acetone | 80 | 99.8 |

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for reproducibility?

The synthesis of this compound likely involves a multi-step approach, including:

- Coupling reactions : Amide bond formation between the benzenesulfonamide core and the fluorinated benzoyl-piperazine moiety, using activating agents like EDCI or HATU .

- Purification : Column chromatography (e.g., silica gel) or recrystallization (e.g., from ethanol or chloroform) to achieve >95% purity, as demonstrated in similar piperazine derivatives .

- Optimization : Adjusting reaction temperature (e.g., 0°C to room temperature for sensitive intermediates) and solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to mitigate side reactions .

Q. Which spectroscopic and analytical techniques are critical for confirming its structural integrity?

- ¹H/¹³C NMR : To verify substituent positions and piperazine ring conformation. For example, piperazine protons typically appear as broad singlets (δ 2.5–3.5 ppm), while trifluoromethyl groups are confirmed via ¹⁹F NMR .

- High-resolution mass spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

- HPLC : For purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding affinity?

- Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability, as seen in analogous compounds .

- Metabolic stability : Fluorine atoms reduce oxidative metabolism, extending half-life in vivo .

- Target interactions : Computational docking (e.g., AutoDock Vina) reveals that the CF₃ group may form hydrophobic interactions with residues in enzyme active sites, such as D3 dopamine receptors, as observed in structurally related piperazine derivatives .

Q. What strategies are employed to resolve contradictions in reported bioactivity data across different assays?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., haloperidol for D3 receptor studies) .

- Purity verification : Re-test compounds with discrepancies using orthogonal methods (e.g., LC-MS to rule out degradation products) .

- Structural analogs : Compare activity of derivatives (e.g., replacing the 4-fluoro group with chlorine) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Molecular dynamics simulations : To assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) in target vs. off-target receptors .

- Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., methoxy vs. ethoxy groups) .

- ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration (e.g., TPSA < 90 Ų for CNS activity) .

Methodological Considerations

Q. What experimental controls are essential for validating receptor-binding assays?

- Negative controls : Use vehicle (e.g., DMSO) and non-binding analogs (e.g., piperazine-free derivatives) to confirm specificity .

- Radioligand displacement : Include reference compounds (e.g., spiperone for dopamine receptors) to calculate Ki values via Cheng-Prusoff equation .

- Thermodynamic consistency : Ensure Hill slopes ≈1 for single-site binding models .

Q. How can researchers address low yields in the final coupling step?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination if aryl halides are intermediates .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yields by 15–20% .

- Protecting groups : Temporarily mask reactive sites (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.